Cytotoxic Activity in Glioblastoma Cells: 6-Oxo Cytosine Analog vs. Willardiine (2,4-Dioxo)
The 6-oxo pyrimidine alanine scaffold (free base equivalent of CAS 2241127-80-8) demonstrates antiproliferative activity against human brain astrocytoma MOG-G-CCM cells, whereas the structurally related 2,4-dioxo willardiine shows no effect on viability in the same cell model, instead affecting invasiveness of a different cell line (U251 MG) [1]. This functional divergence between mono-oxo and dioxo pyrimidine alanines supports non-interchangeability for glioblastoma-focused research programs.
| Evidence Dimension | Cytotoxic potency (reduction of cell viability) |
|---|---|
| Target Compound Data | EC50 = 36 ± 2 μM (compound 4b, cytosine analog of willardiine, free base form of target scaffold) against MOG-G-CCM cells; viability reduction observed. |
| Comparator Or Baseline | Willardiine (2,4-dioxo pyrimidine alanine): No significant effect on MOG-G-CCM cell viability; demonstrated modulation of U251 MG cell invasiveness without viability change. |
| Quantified Difference | Target scaffold is active (EC50 36 μM) vs. willardiine inactive on viability endpoint; divergent cellular phenotype (viability vs. invasiveness). |
| Conditions | Human brain astrocytoma MOG-G-CCM cell line; MTT or analogous viability assay; compound exposure conditions as per Ignatowska et al. (2020) Bioorganic Chemistry 100:103864. |
Why This Matters
For procurement decisions in glioblastoma or neuro-oncology research, the 6-oxo scaffold provides a viability-relevant tool compound that the unmodified 2,4-dioxo willardiine cannot substitute, reducing the risk of investing in an inactive chemical probe.
- [1] Ignatowska J, Mironiuk-Puchalska E, Grześkowiak P, et al. New insight into nucleo α-amino acids – Synthesis and SAR studies on cytotoxic activity of β-pyrimidine alanines. Bioorganic Chemistry. 2020;100:103864. doi:10.1016/j.bioorg.2020.103864. View Source
